5-(Cyclobutylmethoxy)pyridine-2-carboxylic acid
Overview
Description
5-(Cyclobutylmethoxy)pyridine-2-carboxylic acid is an organic compound that belongs to the class of pyridine carboxylic acids This compound is characterized by the presence of a cyclobutylmethoxy group attached to the pyridine ring at the 5-position and a carboxylic acid group at the 2-position
Mechanism of Action
Target of Action
Picolinic acid, a related compound, has been shown to interact withzinc finger proteins (ZFPs) . ZFPs are involved in various cellular processes, including viral replication and packaging, as well as normal cell homeostatic functions .
Mode of Action
Picolinic acid, a similar compound, works by binding to zfps in a way that changes their structures and disrupts zinc binding, thereby inhibiting function . This interaction could potentially alter the function of ZFPs, affecting various cellular processes.
Biochemical Pathways
Picolinic acid is a catabolite of the amino acid tryptophan through the kynurenine pathway . Inhibition of the enzyme ACMSD in this pathway can potentially modulate the levels of key metabolites, impacting a range of physiological processes .
Pharmacokinetics
Pharmacokinetics describes the course of a drug when it enters the body, including absorption, distribution, metabolism, and excretion . Understanding these properties is crucial for predicting the drug’s bioavailability and potential interactions with other substances.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Cyclobutylmethoxy)pyridine-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the alkylation of 5-hydroxypyridine-2-carboxylic acid with cyclobutylmethyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures.
Another approach involves the cyclization of a suitable precursor, such as 5-(cyclobutylmethoxy)pyridine-2-carboxaldehyde, followed by oxidation to form the carboxylic acid group. This method may require the use of oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
5-(Cyclobutylmethoxy)pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as acid chlorides or esters.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acid chlorides or esters, while reduction may produce alcohols or aldehydes. Substitution reactions can lead to a wide range of substituted pyridine derivatives.
Scientific Research Applications
5-(Cyclobutylmethoxy)pyridine-2-carboxylic acid has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
5-Hydroxypyridine-2-carboxylic acid: Lacks the cyclobutylmethoxy group, making it less hydrophobic.
5-(Cyclopropylmethoxy)pyridine-2-carboxylic acid: Contains a cyclopropyl group instead of a cyclobutyl group, leading to different steric and electronic properties.
5-(Cyclobutylmethoxy)pyridine-3-carboxylic acid: The carboxylic acid group is positioned differently on the pyridine ring, affecting its reactivity and interactions.
Uniqueness
5-(Cyclobutylmethoxy)pyridine-2-carboxylic acid is unique due to the presence of the cyclobutylmethoxy group at the 5-position and the carboxylic acid group at the 2-position
Properties
IUPAC Name |
5-(cyclobutylmethoxy)pyridine-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c13-11(14)10-5-4-9(6-12-10)15-7-8-2-1-3-8/h4-6,8H,1-3,7H2,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJNKVDVOQIODMC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)COC2=CN=C(C=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701243785 | |
Record name | 5-(Cyclobutylmethoxy)-2-pyridinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701243785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1286777-07-8 | |
Record name | 5-(Cyclobutylmethoxy)-2-pyridinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1286777-07-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(Cyclobutylmethoxy)-2-pyridinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701243785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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